MC-VC-Pab-mmaf
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDITVJHHJUTHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H103N11O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAF
Structural Anatomy, Mechanistic Action, and Bioconjugation Protocols
Executive Summary
The mc-Val-Cit-PABC-MMAF construct represents a "gold standard" linker-payload module in the engineering of Antibody-Drug Conjugates (ADCs). It combines a tubulin-disrupting payload (Monomethyl Auristatin F) with a protease-cleavable linker system designed for high stability in circulation and rapid release within the lysosome.
Unlike its cousin MMAE (Monomethyl Auristatin E), MMAF features a charged C-terminal phenylalanine, rendering it membrane-impermeable.[1] This guide details the structural rationale, the self-immolative release mechanism, and the precise bioconjugation workflows required to utilize this molecule in drug development.
Structural Anatomy & Mechanistic Design
The molecule is a tripartite system composed of a conjugation handle, a protease-sensitive trigger, and a cytotoxic payload.
| Component | Chemical Identity | Function | Critical Design Feature |
| Handle | mc (Maleimidocaproyl) | Bioconjugation | Contains a Michael acceptor (maleimide) that reacts specifically with reduced thiols (cysteines) on the antibody.[2] The caproyl spacer provides steric freedom. |
| Linker | Val-Cit (Valine-Citrulline) | Enzymatic Trigger | A dipeptide substrate highly specific for Cathepsin B , a lysosomal protease overexpressed in many tumor types. It remains stable in neutral plasma pH. |
| Spacer | PABC (p-aminobenzylcarbamate) | Self-Immolation | A "spacer" that prevents steric hindrance during enzymatic cleavage and facilitates the spontaneous release of the free drug via 1,6-elimination.[3] |
| Payload | MMAF (Monomethyl Auristatin F) | Cytotoxin | A potent tubulin polymerization inhibitor.[1][4][5][6] Contains a C-terminal free carboxylic acid , making it charged and cell-impermeable (low bystander effect). |
Diagram 1: Structural Connectivity & Function
The following diagram illustrates the linear connectivity and the specific role of each chemical moiety.
Caption: Linear assembly of the ADC construct showing the cleavage site between Citrulline and PABC.
Mechanism of Action: The Release Cascade
The efficacy of mc-Val-Cit-PABC-MMAF relies on a precise sequence of biological and chemical events. Unlike non-cleavable linkers (which release the amino acid-drug adduct), this system releases unmodified, free MMAF .
Step 1: Lysosomal Processing
Upon internalization, the ADC is trafficked to the lysosome. The protease Cathepsin B recognizes the Val-Cit motif.[2][3][7] It hydrolyzes the amide bond specifically between the Citrulline carboxyl and the aniline amine of the PABC group.
Step 2: Electronic Cascade (Self-Immolation)
Cleavage exposes a free aromatic amine on the PABC spacer. This amine is electron-rich and triggers a spontaneous 1,6-elimination (electronic cascade).[3]
-
Electron density flows from the amine into the benzene ring.
-
This forces the expulsion of the carbamate leaving group (CO2 + MMAF).
-
Result: Release of free MMAF, Carbon Dioxide, and aza-quinone methide (which is rapidly quenched by water).
Diagram 2: Intracellular Activation Pathway
Caption: The stepwise chemical degradation of the linker within the lysosome leading to free drug release.
Experimental Protocol: Bioconjugation
Objective: Conjugate mc-Val-Cit-PABC-MMAF to a monoclonal antibody (IgG1) via interchain disulfide reduction.
Materials Required
-
Antibody: Humanized IgG1 (Conc: 5–10 mg/mL in PBS, pH 7.4).
-
Drug-Linker: mc-Val-Cit-PABC-MMAF (10 mM stock in anhydrous DMSO).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[2]
-
Purification: PD-10 Desalting Columns or Sephadex G-25.
Step-by-Step Workflow
-
Reduction of Disulfides:
-
Add TCEP to the antibody solution at a molar ratio of 2.0–3.0 equivalents (TCEP:Antibody).
-
Note: This targets a Drug-Antibody Ratio (DAR) of ~4 by reducing the four interchain disulfides.
-
Incubate at 37°C for 1 hour with gentle agitation.
-
Validation: Verify reduction via DTNB (Ellman’s reagent) assay if establishing a new protocol.
-
-
Conjugation (Michael Addition):
-
Cool the reduced antibody solution to room temperature.
-
Add DMSO to the antibody solution to reach 10–15% (v/v) final concentration (prevents drug precipitation).
-
Immediately add mc-Val-Cit-PABC-MMAF (from DMSO stock) at 4–6 molar equivalents over the antibody.
-
Incubate at 4°C for 1 hour . The maleimide reacts rapidly with the free thiols.
-
-
Quenching:
-
Add excess N-acetylcysteine (20 equivalents) to quench unreacted maleimide-drug. Incubate for 15 minutes.
-
-
Purification:
-
Perform Size Exclusion Chromatography (SEC) or extensive dialysis against PBS/Histidine buffer to remove free drug and organic solvent.
-
Critical: Free MMAF is potent; handle waste as hazardous cytotoxic material.
-
-
Quality Control (QC):
-
HIC-HPLC: Analyze on a Hydrophobic Interaction Chromatography column (e.g., TSKgel Butyl-NPR) to determine DAR distribution (0, 2, 4, 6, 8 drugs/Ab).
-
SEC-HPLC: Confirm monomer purity (>95%) and absence of aggregates.
-
Comparative Analysis: MMAF vs. MMAE
Researchers must choose the payload based on the target biology. MMAF is distinct from MMAE due to its solubility and permeability profile.
| Feature | MMAF (Monomethyl Auristatin F) | MMAE (Monomethyl Auristatin E) |
| C-Terminus | Phenylalanine (Charged -COOH) | Norephedrine (Neutral -OH) |
| Membrane Permeability | Low / Impermeable | High / Permeable |
| Bystander Effect | Negligible (Kill only antigen+ cells) | High (Kills surrounding antigen- cells) |
| Systemic Toxicity | Lower (Less off-target uptake) | Higher |
| Potency (IC50) | ~100–200 pM (Intracellular delivery required) | ~50–100 pM |
| Best Application | Targets with high internalization rates; minimizing toxicity in sensitive tissues. | Heterogeneous tumors where bystander killing is needed to clear antigen-negative cells. |
Key Insight: Use mc-Val-Cit-PABC-MMAF when you need to minimize systemic toxicity and strictly rely on antibody-mediated endocytosis for efficacy [1].
Stability & Troubleshooting
-
Maleimide Exchange: In plasma, the maleimide ring can undergo a retro-Michael reaction or hydrolyze. While hydrolysis stabilizes the ADC, retro-Michael allows the drug to transfer to serum albumin (depleting potency).
-
Solution: Ensure conjugation pH is strictly controlled (7.0–7.4). Higher pH promotes hydrolysis (good) but also rapid deconjugation (bad) before stabilization.
-
-
Aggregation: MMAF is more hydrophilic than MMAE, generally resulting in ADCs with better solubility profiles and less aggregation propensity [2].[]
References
-
Doronina, S. O., et al. (2006).[9][10] Enhanced Activity of Monomethylauristatin F through Monoclonal Antibody Delivery: Effects of Linker Technology on Efficacy and Toxicity.[4][5][10][11] Bioconjugate Chemistry, 17(1), 114–124.[9][10] [Link]
-
Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631–637. [Link]
-
Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry, 13(4), 855–869. [Link]
Sources
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody MC-VC-PAB-MMAF Conjugation Kit, 1 vial | BroadPharm [broadpharm.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Comparative Analysis of MMAE and MMAF Cytotoxic Payloads in Antibody-Drug Conjugates
[1]
Executive Summary: The Permeability Switch
In the development of Antibody-Drug Conjugates (ADCs), the choice between Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) is rarely a matter of potency alone. It is a strategic decision regarding intracellular retention and the bystander effect .
While both are antimitotic agents derived from dolastatin 10, they represent a "permeability switch." MMAE is a neutral, membrane-permeable payload designed to kill heterogeneous tumors via bystander diffusion. MMAF is a charged, membrane-impermeable payload designed for high-specificity targeting with reduced systemic toxicity, relying on intracellular accumulation (ion trapping).
Structural Chemistry & Physicochemical Properties[1]
The functional divergence between MMAE and MMAF stems from a single structural modification at the C-terminus.[1]
The C-Terminal Modification
Both molecules share the same N-terminal subunits (monomethylvaline, valine, dolaisoleucine, dolaproine). The differentiation occurs at the P1 position (C-terminus):
-
MMAE (Monomethyl Auristatin E): Ends with norephedrine . This residue contains a secondary alcohol and is electrically neutral at physiological pH.
-
Consequence: The molecule is lipophilic (LogP ~ 1.19) and passively diffuses across lipid bilayers.
-
-
MMAF (Monomethyl Auristatin F): Ends with phenylalanine .[2][1][][4] This introduces a carboxylic acid group.[4][5]
-
Consequence: At physiological pH (7.4), the carboxyl group is deprotonated (COO⁻). This negative charge creates a high hydration shell and prevents passive diffusion across the cell membrane (LogP < 0).
-
Physicochemical Comparison Table
| Feature | MMAE | MMAF |
| C-Terminal Residue | Norephedrine | Phenylalanine |
| Charge (pH 7.4) | Neutral | Negative (Anionic) |
| Membrane Permeability | High (Passive Diffusion) | Negligible (Impermeable) |
| Solubility | Moderate | High (Hydrophilic) |
| Aggregation Tendency | Higher risk | Lower risk (due to charge) |
The Linker-Payload Interface & Metabolite Identification
The chemical nature of the payload dictates the linker strategy. This is a critical causality often overlooked in early-stage design.
MMAE: The Cleavable Strategy
Because MMAE is permeable, it must be released in its native form to diffuse.
-
Standard Linker: Valine-Citrulline (Val-Cit) with a PABC (p-aminobenzylcarbamate) spacer.
-
Mechanism: Lysosomal protease Cathepsin B cleaves the amide bond between Citrulline and the spacer. The PABC group then undergoes rapid 1,6-elimination (self-immolation) to release free MMAE .
MMAF: The Non-Cleavable Strategy
MMAF is uniquely suited for non-cleavable linkers, specifically the maleimidocaproyl (mc) linker.[][5]
-
Mechanism: The antibody backbone is degraded by lysosomal proteases, but the thioether linkage between the linker and the payload remains intact.
-
Active Metabolite: The resulting species is Cys-mc-MMAF (cysteine-linker-MMAF adduct).
-
Why this works: Unlike many payloads that lose potency when modified, MMAF retains high tubulin-binding affinity even with the linker fragment attached. The charged cysteine residue further locks the metabolite inside the cell (ion trapping), driving the intracellular concentration well above the IC50.
Mechanism of Action & Intracellular Processing
Both payloads bind to the vinca peptide site on tubulin, inhibiting polymerization and causing G2/M phase arrest.[4] However, their intracellular trafficking differs significantly.
Pathway Visualization
The following diagram illustrates the divergent processing pathways of MMAE (Cleavable) and MMAF (Non-Cleavable).
Caption: Divergent intracellular processing of Val-Cit-MMAE (releasing free drug) vs. mc-MMAF (releasing Cys-linker adduct).
The Bystander Effect: A Double-Edged Sword
The bystander effect is the ability of the cytotoxic payload to kill antigen-negative cells adjacent to the target cell.[6]
-
MMAE (Bystander Positive): Essential for treating solid tumors with heterogeneous antigen expression (e.g., pancreatic or breast cancer). The drug kills the target, diffuses out, and kills the surrounding stroma or antigen-low tumor cells.
-
MMAF (Bystander Negative): The charged Cys-mc-MMAF metabolite cannot cross the membrane.[5] It kills only the cell that internalized the ADC. This reduces off-target toxicity but requires high antigen homogeneity for efficacy.
Comparative Potency Data (IC50)
The table below demonstrates the "potency inversion" that occurs between free drug and ADC format.
| Condition | Cell Line | MMAE IC50 (nM) | MMAF IC50 (nM) | Interpretation |
| Free Drug | Karpas 299 (ALCL) | ~0.5 nM | >100 nM | Free MMAF cannot enter cells efficiently. |
| ADC (Targeted) | Karpas 299 (CD30+) | ~0.05 nM | ~0.05 nM | Once internalized, MMAF is equipotent. |
| Bystander Assay | Antigen-Negative Co-culture | High Potency | No Activity | MMAE kills neighbors; MMAF does not.[7] |
Experimental Protocols for Validation
As a scientist, you must validate these properties in your specific ADC construct.
Protocol A: The Co-Culture Bystander Assay
Objective: Determine if your ADC exerts a bystander effect.
-
Cell Preparation:
-
Target Cells (Ag+): Transfect with GFP (Green).
-
Bystander Cells (Ag-): Transfect with RFP (Red) or label with CellTrace Violet.
-
-
Seeding: Plate a 1:1 mixture of Ag+ and Ag- cells in a 96-well plate (5,000 cells/well total).
-
Treatment: Treat with serial dilutions of the ADC (0.01 nM to 100 nM). Include a non-binding isotype control.
-
Incubation: Incubate for 96 hours at 37°C.
-
Readout (Flow Cytometry):
-
Gate on GFP+ population to measure Target Killing (Direct Cytotoxicity).
-
Gate on RFP+ population to measure Bystander Killing.
-
-
Validation Criteria:
-
MMAE-ADC: Significant reduction in both GFP+ and RFP+ populations.
-
MMAF-ADC: Reduction in GFP+ population only; RFP+ population remains viable.
-
Protocol B: Metabolite Identification via LC-MS/MS
Objective: Confirm the release mechanism (Free drug vs. Cys-adduct).
-
Lysosomal Simulation: Incubate ADC (1 mg/mL) with human liver lysosomal homogenate or Cathepsin B (pH 5.0) for 24 hours.
-
Extraction: Precipitate proteins with cold methanol containing internal standard. Centrifuge (14,000 x g, 10 min).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Target Mass Transitions (MRM):
-
MMAE: m/z 718.5 [M+H]+
-
Cys-mc-MMAF: m/z ~926 [M+H]+ (Calculate exact mass based on linker).
-
-
-
Validation: Presence of m/z 718 confirms cleavage; presence of Cys-linker adduct confirms non-cleavable degradation.
Clinical Implications & Toxicity Profiles[5][8]
The physicochemical properties translate directly to clinical safety profiles.
MMAE Toxicity (Systemic Distribution)
Because MMAE can diffuse out of cells and circulate, it is associated with toxicities resembling free tubulin inhibitors.[8]
-
Primary DLT (Dose Limiting Toxicity): Neutropenia (Bone marrow suppression).
-
Secondary: Peripheral Neuropathy (Neuronal uptake of circulating free MMAE).
-
Clinical Example: Brentuximab vedotin (Adcetris) - Monitor for neuropathy.
MMAF Toxicity (Target-Dependent/Organ Specific)
MMAF is less likely to cause systemic neuropathy because it does not cross the blood-brain barrier or enter nerves passively. However, it exhibits unique toxicities, likely due to uptake mechanisms (e.g., macropinocytosis or Fc-receptor uptake) in specific tissues.
-
Primary DLT: Thrombocytopenia (Mechanism potentially linked to Fc-gamma receptor uptake by megakaryocytes).[8]
-
Ocular Toxicity: Corneal keratopathy (microcyst formation). This is a hallmark of MMAF ADCs (e.g., Belantamab mafodotin). The charged payload may get trapped in corneal epithelial cells after non-specific uptake.
Clinical Selection Guide
Caption: Decision logic for selecting payload based on tumor heterogeneity.
References
-
Doronina, S. O., et al. (2006).[9] Enhanced activity of monomethyl auristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity.[] Bioconjugate Chemistry. [Link]
-
Li, F., et al. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models.[7][11] Cancer Research. [Link][7]
-
Okeley, N. M., et al. (2010). Intracellular activation of SGN-35, a potent anti-CD30 antibody-drug conjugate. Clinical Cancer Research. [Link]
-
Donaghy, H. (2016).[7] Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. MAbs. [Link]
-
Polson, A. G., et al. (2009).[9] Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection. Cancer Research. [Link][7]
Sources
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 4. biochempeg.com [biochempeg.com]
- 5. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. researchgate.net [researchgate.net]
MC-VC-Pab-MMAF molecular weight and chemical properties
Technical Whitepaper: MC-VC-Pab-MMAF Linker-Payload Chemistry & Application
Executive Summary
This compound (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl-Monomethyl Auristatin F) represents a gold-standard linker-payload intermediate in the development of Antibody-Drug Conjugates (ADCs).[1][2] Unlike its counterpart MMAE (Monomethyl Auristatin E), MMAF possesses a charged C-terminal phenylalanine residue that significantly limits passive membrane permeability.[][1][2][4][5] This feature minimizes the "bystander effect," making this compound an ideal candidate for targets where minimizing off-target toxicity is paramount.[][1][2]
This technical guide provides a rigorous analysis of the physicochemical properties, mechanism of action, and validated conjugation protocols for this compound, designed to support researchers in optimizing ADC stability and efficacy.[]
Chemical Identity & Physicochemical Properties
The this compound molecule is a heterobifunctional construct designed for stability in circulation and rapid enzymatic release within the lysosome.[][1]
Key Chemical Data
| Property | Specification |
| Common Name | This compound; vcMMAF |
| IUPAC Name | (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid derivative |
| CAS Number | 863971-17-9 |
| Molecular Formula | C₆₈H₁₀₃N₁₁O₁₆ |
| Molecular Weight | 1330.63 g/mol |
| Solubility | Soluble in DMSO, DMF, DMA.[][1][2] Poorly soluble in water (< 0.1 mg/mL).[][1][2] |
| Purity Grade | ≥ 95% (HPLC) required for conjugation |
| Appearance | White to off-white solid powder |
Structural Architecture
The molecule is composed of four distinct functional modules, each serving a critical role in the ADC lifecycle:
-
Maleimidocaproyl (MC): The bioconjugation handle.[2][6] It reacts specifically with reduced thiols (sulfhydryls) on the antibody to form a stable thioether bond.[2]
-
Valine-Citrulline (VC): A protease-cleavable dipeptide linker.[][1][2] It is highly stable in neutral plasma pH but is a specific substrate for Cathepsin B , a lysosomal enzyme upregulated in many cancer cells.
-
p-Aminobenzyl Carbamate (PAB/PABC): A self-immolative spacer.[][1][2][7] Upon cleavage of the VC linker, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the free drug.[7][8]
-
MMAF (Monomethyl Auristatin F): The cytotoxic payload.[2][4][5][9][10] A potent tubulin polymerization inhibitor.[5]
Mechanism of Action (MOA)
The efficacy of an ADC built with this compound relies on a precise sequence of intracellular events.[1] The linker design ensures the drug remains inert during circulation (minimizing systemic toxicity) and is released only upon internalization.
The Cleavage Cascade
-
Internalization: The ADC-antigen complex is endocytosed and trafficked to the lysosome.
-
Enzymatic Hydrolysis: Lysosomal Cathepsin B recognizes the Val-Cit motif and cleaves the amide bond between Citrulline and the PAB spacer.[8]
-
Self-Immolation: The resulting intermediate is unstable.[] The PAB spacer undergoes electronic rearrangement (1,6-elimination), ejecting carbon dioxide and releasing the unmodified MMAF payload.[][2]
-
Tubulin Binding: Free MMAF binds to the vinca alkaloid site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.[5]
Pathway Visualization
Figure 1: The mechanism of action for this compound, detailing the transition from stable conjugate to active cytotoxic payload via Cathepsin B cleavage.[][1][2]
Experimental Protocol: Conjugation & Purification
Disclaimer: This protocol involves handling potent cytotoxic agents.[4][6][9] All work must be performed in a biological safety cabinet (BSC) using appropriate PPE.
The following protocol describes the conjugation of this compound to a monoclonal antibody via interchain cysteine residues.
Materials Required
-
Antibody: Monoclonal IgG (Concentration: 5–10 mg/mL in PBS, pH 7.4, 1 mM DTPA).[][2]
-
Linker-Payload: this compound (10 mM stock in anhydrous DMSO).[1][2]
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[][1][2][6]
-
Purification: PD-10 Desalting Columns or Sephadex G-25.[][1][2]
-
Analysis: HIC-HPLC column (e.g., TSKgel Butyl-NPR), UV-Vis Spectrophotometer.
Step-by-Step Workflow
-
Reduction (Activation of Antibody):
-
Calculate the molar excess of TCEP required to achieve the desired Drug-to-Antibody Ratio (DAR).[1][2] typically, 2.0–3.0 equivalents of TCEP per antibody yields a DAR of ~4.
-
Add TCEP to the antibody solution.[11]
-
Incubate at 37°C for 1–2 hours with gentle agitation.
-
Note: TCEP is preferred over DTT as it does not require removal before conjugation (it does not react with maleimides).[1][2]
-
-
Conjugation:
-
Cool the reduced antibody solution to room temperature (RT) or 4°C.
-
Add this compound stock solution slowly while swirling.[1][2]
-
Target Ratio: Use 4–8 molar equivalents of drug per antibody (depending on reduction level).
-
Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent antibody precipitation.[1][2]
-
Incubate at 4°C for 1 hour .
-
-
Quenching:
-
Purification:
-
Apply the reaction mixture to a pre-equilibrated PD-10 column (PBS buffer).
-
Elute to remove free drug, organic solvent, and reaction byproducts.[2]
-
Validation: Free drug removal is critical to prevent systemic toxicity.
-
-
Characterization:
Conjugation Logic Diagram
Figure 2: Step-by-step workflow for the conjugation of this compound to a monoclonal antibody.
References
-
Doronina, S. O., et al. (2006).[][1][2][13] "Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity." Bioconjugate Chemistry.
-
Senter, P. D., & Sievers, E. L. (2012).[][2] "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology.
-
Jain, N., et al. (2015).[][1][2] "Current ADC Linker Chemistry." Pharmaceutical Research.
-
McCombs, J. R., & Owen, S. C. (2015).[][2] "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." The AAPS Journal.
-
PubChem Compound Summary. (n.d.). "Monomethyl auristatin F." National Library of Medicine.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
A Technical Guide to the Differential Bystander Effect of MMAE vs. MMAF Antibody-Drug Conjugates
This guide provides an in-depth exploration of the mechanistic underpinnings and practical implications of the bystander effect, comparing two of the most utilized auristatin payloads in antibody-drug conjugate (ADC) development: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with field-proven experimental insights to inform rational ADC design.
Section 1: The Strategic Importance of the Bystander Effect in ADC Therapy
Antibody-drug conjugates represent a powerful class of targeted therapies, designed to deliver highly potent cytotoxic agents directly to cancer cells by leveraging the specificity of a monoclonal antibody against a tumor-associated antigen.[1] An ADC's efficacy, however, is not solely dependent on its ability to kill the antigen-expressing (Ag+) target cell. Many solid tumors exhibit significant heterogeneity, meaning that not all cells within the tumor mass express the target antigen.[]
This is where the bystander effect becomes a critical mechanism for therapeutic success. It is defined as the ability of an ADC's payload, once released from its target Ag+ cell, to diffuse into and kill adjacent, non-antigen expressing (Ag-) tumor cells.[3][4] A potent bystander effect can overcome the challenge of tumor heterogeneity, amplifying the ADC's anti-tumor activity and preventing the outgrowth of antigen-negative cancer cell populations.[4] The capacity for bystander killing is not universal among ADC payloads; it is intrinsically linked to the physicochemical properties of the cytotoxic agent.[3]
Section 2: Auristatins as Microtubule-Disrupting Payloads
MMAE and MMAF are synthetic analogues of the natural antimitotic agent dolastatin 10.[1][5] Both are exceptionally potent microtubule inhibitors, functioning by disrupting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][6][7] Their high cytotoxicity (100-1000 times more potent than doxorubicin) makes them ideal payloads for ADCs.[][9] While they share a core mechanism of action, a subtle yet profound structural difference dictates their ability to induce a bystander effect.
Section 3: The Decisive Molecular Difference: Charge and Membrane Permeability
The fundamental distinction between MMAE and MMAF lies at the C-terminus of the pentapeptide structure.
-
Monomethyl auristatin E (MMAE) is an uncharged, relatively hydrophobic molecule.[5]
-
Monomethyl auristatin F (MMAF) possesses a negatively charged phenylalanine residue at its C-terminus at physiological pH.[1][5][]
This single amino acid substitution renders MMAF significantly more hydrophilic and, crucially, less membrane-permeable than MMAE.[11][12] The charged carboxyl group on MMAF acts as a barrier, preventing its passive diffusion across the lipid bilayer of the cell membrane.[][5] This difference in membrane permeability is the primary determinant of their differential bystander killing capabilities.
Comparative Data: MMAE vs. MMAF Properties
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Rationale & References |
| Key Chemical Feature | Uncharged C-terminus | Charged C-terminal Phenylalanine | MMAF's phenylalanine contributes a carboxyl group that is ionized at physiological pH.[1][5][] |
| Membrane Permeability | High / Permeable | Low / Impermeable | MMAE's neutrality and hydrophobicity facilitate passive diffusion across cell membranes. MMAF's charge hinders this process.[][11][12][13] |
| Bystander Effect | Potent | Negligible to None | The ability to diffuse out of the target cell and into neighboring cells is the basis of the bystander effect.[][11][14] |
| Relative In Vitro Potency | Generally higher (lower IC50) | Generally lower (higher IC50) | As a free drug, MMAE can more easily enter cells, resulting in higher apparent potency in standard cytotoxicity assays.[][11][12] |
| Potential Systemic Toxicity | Higher potential for off-target toxicity | Lower potential for off-target toxicity | MMAF's containment within the target cell can reduce toxicity to surrounding healthy tissues.[][15] |
| Ideal Tumor Target Profile | Heterogeneous antigen expression | Homogeneous, high antigen expression | MMAE can compensate for antigen heterogeneity, while MMAF requires most cells to be targetable.[16] |
Section 4: Mechanistic Consequences for Bystander Killing
The difference in membrane permeability leads to two distinct intracellular fates for the released payloads, which can be visualized in the following diagrams.
MMAE: The Permeable Payload with Potent Bystander Killing
Once an MMAE-based ADC (e.g., Brentuximab vedotin, Enfortumab vedotin) is internalized by an Ag+ cell and trafficked to the lysosome, proteases cleave the linker, releasing free MMAE.[3][17] Due to its lipophilic nature, the released MMAE is not confined to the target cell. It can readily diffuse across the lysosomal and plasma membranes into the extracellular space, subsequently penetrating and killing adjacent Ag- tumor cells.[11][13][14] This creates a localized field of cytotoxicity that extends beyond the initially targeted cell population.
Caption: Mechanism of MMAE-mediated bystander effect.
MMAF: The Contained Payload with Minimal Bystander Killing
Conversely, when an MMAF-based ADC is processed within an Ag+ cell, the released, negatively charged MMAF is effectively trapped.[][11] Its hydrophilicity and charge prevent it from crossing the cell membrane to affect neighboring cells.[5] Therefore, its potent cytotoxic activity is confined almost exclusively to the antigen-positive cell that internalized the ADC. While highly effective against Ag+ cells, this mechanism is less suited for treating tumors with heterogeneous antigen expression, as Ag- cells will be spared.
Caption: Mechanism of MMAF showing containment and no bystander effect.
Section 5: Experimental Validation: Protocols for Assessing the Bystander Effect
Quantifying the bystander effect is crucial for preclinical ADC characterization. The following protocols provide robust, self-validating systems for this purpose.
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of Ag- cells in the presence of Ag+ cells.[18][19]
Rationale: By co-culturing two cell lines—one expressing the target antigen and one that does not (and is fluorescently labeled for identification)—we can directly quantify the specific killing of the Ag- population, which can only occur via a bystander mechanism.
Step-by-Step Methodology:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3).
-
Select an antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7) and stably transfect it to express a fluorescent protein like GFP for easy identification.[18]
-
Confirm antigen expression levels and GFP fluorescence via flow cytometry.
-
-
Co-Culture Seeding:
-
Seed the Ag+ and Ag- (GFP-positive) cells together in a 96-well plate at a defined ratio (e.g., 1:1 or as dictated by the experimental question).[20] Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC (e.g., Trastuzumab-vc-MMAE) and a negative control ADC that lacks bystander capability (e.g., Trastuzumab-DM1) or one with an MMAF payload.
-
Include an isotype control ADC (non-targeting antibody with the same payload) to control for non-specific uptake and killing.
-
Add the ADCs to the co-culture plate and incubate for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Stain all cells with a viability dye (e.g., a live/dead stain distinguishable from GFP).
-
Analyze the plate using flow cytometry or high-content imaging.
-
Gate on the GFP-positive population (Ag- cells).
-
Quantify the percentage of viable cells within the GFP-positive gate for each treatment condition.
-
A dose-dependent decrease in the viability of the Ag- (GFP-positive) cells in the presence of the test ADC, but not the negative control ADC, provides quantitative evidence of a bystander effect.[19]
-
Protocol 2: In Vivo Admixed Xenograft Model
This model validates the bystander effect in a more physiologically relevant setting.[11][12]
Rationale: Establishing a heterogeneous tumor in an immunodeficient animal allows for the assessment of an ADC's ability to control a mixed-cell population, mimicking the clinical challenge of tumor heterogeneity.
Step-by-Step Methodology:
-
Cell Preparation and Inoculation:
-
Prepare a suspension of Ag+ and Ag- tumor cells at a defined ratio (e.g., 1:1).[20]
-
Subcutaneously inoculate the cell mixture into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Allow tumors to establish to a predetermined volume (e.g., 100-150 mm³).
-
-
Animal Grouping and ADC Administration:
-
Randomize mice into treatment groups:
-
Vehicle Control
-
Isotype Control ADC (e.g., IgG-vc-MMAE)
-
Targeting MMAE-ADC
-
Targeting MMAF-ADC (for direct comparison)
-
-
Administer ADCs intravenously at a clinically relevant dose and schedule.
-
-
Efficacy Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of general toxicity.
-
Continue monitoring until tumors in the control group reach a defined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, excise tumors.
-
Perform immunohistochemistry (IHC) on tumor sections using an antibody against the target antigen.
-
Interpretation: In tumors treated with a potent bystander ADC like an MMAE conjugate, IHC analysis should reveal a significant reduction or elimination of both Ag+ and Ag- cells. In contrast, tumors treated with a non-bystander MMAF conjugate may show selective depletion of Ag+ cells, with a remaining population of viable Ag- cells.[11] Complete tumor remission in the MMAE-ADC group, compared to only partial response or growth delay in the MMAF-ADC group, is strong evidence of a crucial in vivo bystander effect.[11]
-
Section 6: Implications for ADC Design and Therapeutic Strategy
The choice between an MMAE and MMAF payload is a strategic decision driven by the biology of the target indication.
-
MMAE-based ADCs are optimally suited for tumors with known heterogeneous or low levels of antigen expression.[16] The bystander effect can compensate for this variability, increasing the probability of a deep and durable response. However, this membrane permeability also carries a higher risk of off-target toxicity if the payload escapes into systemic circulation or affects normal cells in the tumor microenvironment.[15]
-
MMAF-based ADCs are a better choice when targeting antigens that are uniformly and highly expressed on tumor cells with minimal expression on healthy tissues.[16] The payload's confinement within the target cell provides a potentially wider therapeutic window and an improved safety profile.[] This strategy relies on the antibody's ability to reach and bind to nearly every cancer cell.
References
-
Okeley, N. M., et al. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Research, 76(9), 2710–2719. [Link]
-
Creative Biolabs. (2018). Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction. Creative Biolabs.[Link]
-
Kovtun, Y., et al. (2019). Modeling to capture bystander-killing effect by released payload in target positive tumor cells. BMC Systems Biology, 13(1), 32. [Link]
-
Han, T. H., et al. (2021). Monomethyl auristatin E (MMAE), a payload for multiple antibody drug conjugates (ADCs), demonstrates differential red blood cell partitioning across human and animal species. Cancer Chemotherapy and Pharmacology, 88(3), 449–458. [Link]
-
Wikipedia. (n.d.). Monomethyl auristatin E. Wikipedia.[Link]
-
Kos, F. J., et al. (2022). Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy. Communications Biology, 5(1), 690. [Link]
-
ADC Review. (n.d.). Monomethyl auristatin E (MMAE). ADC Review / Journal of Antibody-drug Conjugates.[Link]
-
Singh, A. P., et al. (2018). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. The AAPS Journal, 20(4), 81. [Link]
-
AACR Journals. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Research.[Link]
-
Day, E. K., et al. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Molecular Cancer Therapeutics, 23(8), 1059–1071. [Link]
-
Li, Y., et al. (2024). Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. International Journal of Molecular Sciences, 25(11), 5909. [Link]
-
Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Agilent Technologies.[Link]
-
Journal for ImmunoTherapy of Cancer. (2024). Establishing a tumor cell model to evaluate the bystander effect of antibody-drug conjugate (ADC) therapies. BMJ.[Link]
-
Smith, B. R., et al. (2021). Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping. Scientific Reports, 11(1), 1686. [Link]
-
Zeglis, B. M., et al. (2019). “Standing by” for Bystander Effects: Dual Isotope Imaging of Antibody-Drug Conjugate and Payload Distribution. Journal of Nuclear Medicine, 60(1), 1–2. [Link]
-
Creative Diagnostics. (n.d.). Anti-MMAE (Monomethyl auristatin E) Antibodies and MMAE Conjugates. Creative Diagnostics.[Link]
-
Wikipedia. (n.d.). Monomethyl auristatin F. Wikipedia.[Link]
Sources
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. biochempeg.com [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. biochempeg.com [biochempeg.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 9. adcreview.com [adcreview.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. jitc.bmj.com [jitc.bmj.com]
Methodological & Application
Application Notes and Protocols for Calculating Drug-to-Antibody Ratio (DAR) for MMAF Conjugates
Introduction: The Critical Importance of Drug-to-Antibody Ratio in MMAF-Based Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of biotherapeutics, combining the exquisite target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] Among the most effective payloads are the auristatins, with monomethyl auristatin F (MMAF) being a prominent member.[2] MMAF, an antimitotic agent, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] The efficacy and safety of an MMAF-based ADC are critically dependent on its drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[3][4]
An optimal DAR is crucial; a low DAR may result in diminished potency, while an excessively high DAR can negatively impact pharmacokinetics, potentially leading to faster clearance and increased off-target toxicity.[4] Therefore, accurate and precise determination of the DAR is a critical quality attribute (CQA) that must be rigorously monitored throughout the development and manufacturing of MMAF-based ADCs.[4][5]
This comprehensive guide provides detailed application notes and protocols for the determination of the DAR for MMAF conjugates, targeting researchers, scientists, and drug development professionals. We will delve into the three most widely employed analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). For each method, we will explore the underlying scientific principles, provide step-by-step protocols, and discuss their respective advantages and limitations.
I. UV-Vis Spectroscopy: A Rapid and Accessible Method for Average DAR Determination
UV-Vis spectroscopy is often the first method employed for a rapid estimation of the average DAR.[6] This technique leverages the Beer-Lambert law and the distinct UV absorbance profiles of the antibody and the conjugated MMAF payload.[3]
A. Scientific Principles
The fundamental principle of this method lies in the differential absorbance of the protein (antibody) and the drug (MMAF) at two different wavelengths.[6] Typically, the antibody's maximum absorbance is at approximately 280 nm, due to the presence of aromatic amino acids like tryptophan and tyrosine. The MMAF payload, while having some absorbance at 280 nm, often exhibits a distinct maximum absorbance at a different wavelength, commonly around 248 nm for auristatin derivatives.[7] By measuring the absorbance of the ADC at both wavelengths and using the known molar extinction coefficients of the antibody and the drug, a set of simultaneous equations can be solved to determine their respective concentrations, and subsequently, the average DAR.[6]
B. Experimental Protocol
1. Determination of Molar Extinction Coefficients:
-
Antibody: Accurately determine the concentration of the unconjugated antibody stock solution. Measure the absorbance at 280 nm and calculate the molar extinction coefficient (ε_Ab,280_) using the Beer-Lambert law (A = εcl).
-
MMAF: Accurately prepare a stock solution of the MMAF payload or a closely related standard. Measure the absorbance at both 280 nm and its wavelength of maximum absorbance (λ_max_, typically ~248 nm for auristatins). Calculate the molar extinction coefficients at both wavelengths (ε_Drug,280_ and ε_Drug,λmax_).
-
Note: The exact molar extinction coefficient for MMAF can vary slightly based on the linker and experimental conditions. For the highest accuracy, it should be determined empirically. As a reference, the molar extinction coefficient for the related auristatin, MMAE, at 248 nm is approximately 15,900 L·mol⁻¹·cm⁻¹ and at 280 nm is approximately 1500 L·mol⁻¹·cm⁻¹.[7]
-
2. Sample Preparation:
-
Prepare the MMAF-ADC sample in a suitable buffer that does not interfere with UV absorbance in the measurement range.
-
Ensure the sample is free of aggregates and unconjugated drug, which can be removed by size exclusion chromatography (SEC) or other purification methods.[3]
3. UV-Vis Measurement:
-
Using a calibrated spectrophotometer, measure the absorbance of the MMAF-ADC sample at 280 nm (A₂₈₀) and the λ_max_ of MMAF (e.g., 248 nm) (A_λmax_).
4. Data Analysis and DAR Calculation:
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following simultaneous equations:
A₂₈₀ = (ε_Ab,280_ × [Ab]) + (ε_Drug,280_ × [Drug]) A_λmax_ = (ε_Ab,λmax_ × [Ab]) + (ε_Drug,λmax_ × [Drug])
Once [Ab] and [Drug] are determined, the average DAR is calculated as:
DAR = [Drug] / [Ab]
C. Advantages and Limitations
| Feature | Description |
| Advantages | Rapid, simple, and requires readily available instrumentation.[6] |
| Non-destructive to the sample. | |
| Limitations | Provides only the average DAR, not the distribution of different drug-loaded species. |
| Accuracy is highly dependent on the accuracy of the molar extinction coefficients.[8] | |
| Can be affected by the presence of impurities that absorb at the measurement wavelengths.[8] | |
| Requires that the drug and antibody have distinct absorbance maxima.[6] |
II. Hydrophobic Interaction Chromatography (HIC): Resolving Drug-Load Species
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs by separating species with different DARs.[9][10] The increasing number of hydrophobic MMAF molecules conjugated to the antibody leads to a proportional increase in the overall hydrophobicity of the ADC, enabling separation by HIC.[11]
A. Scientific Principles
HIC separates molecules based on their surface hydrophobicity.[10] The process is performed under non-denaturing conditions, preserving the native structure of the ADC.[12] A high-salt mobile phase is used to promote the interaction between the hydrophobic regions of the ADC and the hydrophobic stationary phase of the column. A decreasing salt gradient then elutes the ADC species in order of increasing hydrophobicity, with the unconjugated antibody (DAR 0) eluting first, followed by species with progressively higher DARs.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. adcreview.com [adcreview.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
resolving precipitation issues with hydrophobic MMAF linkers
Technical Support Center: Resolving Precipitation in Hydrophobic MMAF Conjugations
Topic: Troubleshooting & Optimization Guide for mc-MMAF/MMAF Linker Precipitation Content Type: Technical Support Q&A & Troubleshooting Manual Audience: Senior Scientists, Process Development Engineers, ADC Formulation Specialists
Introduction: The Hydrophobicity Trap
Monomethyl auristatin F (MMAF) is a potent tubulin polymerization inhibitor.[1] While the C-terminal phenylalanine of MMAF is charged, making it less permeable than MMAE, the commonly used linkers—such as maleimidocaproyl (mc) —render the payload-linker complex highly hydrophobic.
When conjugating mc-MMAF to antibodies (typically via reduced interchain cysteines), you are grafting hydrophobic patches onto a hydrophilic protein. This creates a thermodynamic conflict that often results in irreversible precipitation or soluble high-molecular-weight (HMW) aggregates . This guide addresses these issues with field-proven protocols and mechanistic insights.
Phase 1: Reagent Preparation & Solubilization
Q1: My mc-MMAF linker is not fully dissolving in the organic solvent, or it precipitates immediately upon hitting the aqueous buffer. What is the correct solubilization protocol?
Senior Scientist Insight: The "crash-out" phenomenon usually occurs because the local concentration of the hydrophobic linker exceeds its solubility limit at the injection site.
-
Solvent Choice: Use DMA (Dimethylacetamide) or DMSO (Dimethyl Sulfoxide) . DMA is often preferred for very hydrophobic linkers as it can be less denaturing to some mAbs at equivalent percentages than DMSO, though both are standard.
-
Purity Check: Ensure your solvent is anhydrous and high-grade (99.9%). Water contamination in DMSO decreases its solvating power for hydrophobic organic molecules.
Protocol:
-
Dissolve mc-MMAF powder in 100% DMA/DMSO to a concentration of 5–10 mM . Do not attempt to make highly concentrated stocks (e.g., >20 mM) unless verified, as this increases the risk of "shock precipitation" upon addition.
-
Critical Step: If precipitation occurs immediately upon addition to the antibody, verify the organic solvent tolerance of your specific antibody. Most IgGs tolerate 10–15% (v/v) organic solvent, but the linker might require this percentage to stay in solution during the reaction.
Q2: Can I use co-solvents to improve solubility without denaturing the antibody?
Answer: Yes. If 100% aqueous buffer causes the linker to crash, you must add organic solvent to the antibody solutionbefore adding the drug-linker.
-
Pre-conditioning: Adjust the antibody solution to contain 5–10% DMA/DMSO (matching your linker solvent) before adding the payload. This reduces the polarity difference between the two phases.
-
Propylene Glycol: Some protocols use propylene glycol as a gentler co-solvent, but DMA/DMSO is standard for auristatins.
Phase 2: The Conjugation Reaction (Critical Control Points)
Q3: I see a white precipitate forming during the conjugation reaction. Is my antibody denaturing or is it the drug?
Troubleshooting Matrix:
| Observation | Probable Cause | Corrective Action |
| Immediate Cloudiness | "Shock" precipitation of free linker. | Increase organic % in reaction; Add linker slower (dropwise) with high agitation. |
| Slow Haze Formation | Antibody aggregation due to high DAR. | Reduce molar equivalents of drug; Check buffer pH (avoid pI). |
| Gross Precipitation | Solvent intolerance or incompatible buffer salts. | Switch from PBS to Histidine/Trehalose; Reduce organic solvent %. |
Q4: How do I physically add the hydrophobic linker to prevent local high concentrations?
Senior Scientist Insight: Never pipette the linker solution directly into a static antibody solution. The interface between the droplet and the buffer creates a zone of supersaturation.
Optimized Addition Protocol:
-
Vortex/Stir: Place the antibody solution on a magnetic stir plate with a small stir bar moving at moderate speed (do not froth).
-
Dropwise Addition: Add the dissolved mc-MMAF slowly (approx. 10% of total volume per minute).
-
Jetting (Alternative): For larger scales, submerge the pipette tip slightly and inject the linker directly into the vortex to ensure immediate dispersion.
Q5: What is the "Safe Zone" for Drug-to-Antibody Ratio (DAR) with hydrophobic linkers?
Answer: For mc-MMAF, hydrophobicity-driven aggregation increases exponentially above DAR 4 .
-
Target: Aim for DAR 2–4.
-
Control: Limit the molar excess of drug-linker to 4–6 equivalents per antibody.
-
Mitigation: If high DAR (e.g., 8) is required, you must switch to a hydrophilic linker (e.g., PEGylated linkers like PEG4-MMAF) to mask the hydrophobicity.
Phase 3: Purification & Formulation
Q6: After conjugation, I still see aggregates. How do I remove them?
Answer: Filtration alone is often insufficient as aggregates can clog filters.
-
Centrifugation: Spin at 10,000 x g for 10 minutes to pellet large particulates.
-
CHT (Ceramic Hydroxyapatite) or HIC: These chromatography methods can separate HMW species from monomeric ADC.
-
SEC (Size Exclusion Chromatography): Use preparative SEC for final polishing to remove soluble aggregates.
Q7: What formulation buffer prevents aggregation during storage?
Senior Scientist Insight: Standard PBS is often poor for hydrophobic ADCs.
-
Recommendation: 20 mM Histidine, 6% Trehalose, pH 6.0.
-
Surfactant: Add 0.02% Polysorbate 20 or 80 . The surfactant binds to hydrophobic patches on the ADC surface, preventing protein-protein interaction.
Visualizing the Solution
Diagram 1: Troubleshooting Decision Tree for Precipitation
Caption: Decision tree for diagnosing and resolving precipitation events during ADC conjugation.
Diagram 2: Optimized Hydrophobic Conjugation Workflow
Caption: Step-by-step workflow emphasizing the pre-conditioning of the antibody and controlled addition to prevent aggregation.
References
-
BenchChem. (2025).[2] Linker stability issues in NAMPT inhibitor ADCs: Possible Causes and Solutions. Retrieved from
-
CellMosaic. (2024).[3][4] PerKit™ Antibody Mc-MMAF Conjugation Kit User Reference Guide. Retrieved from
-
Agilent Technologies. (2024). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Retrieved from
-
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation.[5][6] Retrieved from
-
Tedeschini, T. et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.[7] Journal of Controlled Release.[7] Retrieved from
Sources
optimizing reduction and alkylation steps for MC-VC-Pab-MMAF
Topic: Optimizing Reduction and Alkylation (Conjugation) Steps
Status: Active | Tier: Level 3 (Senior Scientific Support)
Core Directive & Mechanism
Welcome to the technical optimization hub for MC-VC-Pab-MMAF antibody-drug conjugates (ADCs). This guide addresses the critical "Reduction-Alkylation" sequence. In ADC synthesis, "alkylation" refers to the conjugation of the maleimide-linker-payload to the antibody's free thiols, not to be confused with proteomic blocking (e.g., iodoacetamide).
The Mechanism: The conjugation relies on a Michael addition reaction.[1] The maleimide group (MC) on the linker acts as an electrophile, reacting with the nucleophilic free thiols (-SH) generated on the antibody via partial reduction.
-
Success Metric: A target Drug-to-Antibody Ratio (DAR) (typically 2-4) with <5% aggregation and <1% free drug.
-
Critical Failure Mode: Maleimide hydrolysis (ring opening) prior to conjugation, rendering the payload non-reactive.
Optimization Modules
Module A: The Reduction Phase (Creating the Docking Sites)
Goal: Generate a specific number of free thiols without destabilizing the antibody.
| Parameter | Recommendation | Technical Rationale (Causality) |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Preferred over DTT. TCEP is stable, irreversible, and does not contain thiols that compete for the maleimide payload. It typically does not require removal before conjugation, simplifying the workflow [1]. |
| Stoichiometry | 2.0 – 2.5 eq (for DAR ~4) | Interchain disulfides reduce stochastically. A ratio of ~2.2 equivalents of TCEP per mAb typically yields a DAR of ~4. Over-reduction leads to heavy/light chain dissociation (fragmentation) [2]. |
| Temperature | 37°C (for DTT) or RT (for TCEP) | TCEP is efficient at room temperature. Higher temperatures increase the risk of protein unfolding and aggregation during the subsequent hydrophobic payload addition. |
| Buffer | PBS / Histidine (pH 6.5 - 7.5) | Avoid amine-free buffers if possible, but standard PBS/EDTA is ideal. EDTA (2-5 mM) is critical to chelate metals that catalyze disulfide re-oxidation [3]. |
Module B: The Alkylation/Conjugation Phase (Attaching the Payload)
Goal: Covalent attachment of this compound while maintaining solubility.
| Parameter | Recommendation | Technical Rationale (Causality) |
| pH Control | pH 7.0 – 7.4 | Critical: Maleimide specificity for thiols is highest at pH 6.5–7.5. At pH > 8.0, maleimide hydrolysis (ring-opening) accelerates, deactivating the drug. At pH > 8.5, primary amines (Lysines) begin to react, causing heterogeneity [3]. |
| Organic Solvent | 5% – 15% (v/v) DMSO or DMA | This compound is highly hydrophobic. You must dissolve the payload in organic solvent first. The final reaction mixture needs sufficient organic content to keep the drug soluble, but <15% to prevent mAb precipitation/denaturation [1]. |
| Drug Excess | 3 – 5 equivalents | Use a slight molar excess over the free thiols (not just the mAb). If you generated 4 thiols, add ~5-6 eq of drug to drive the reaction to completion. |
| Quenching | N-Acetylcysteine (NAC) | Add excess thiol (NAC or Cysteine) at the end to scavenge unreacted maleimide-drug. This prevents post-purification aggregation or reaction with albumin in vivo [4]. |
Visualization: The "Gold Standard" Workflow
The following diagram illustrates the logical flow of a stochastic cysteine conjugation, highlighting the critical decision points (diamonds) that determine product quality.
Caption: Figure 1. Optimized workflow for stochastic cysteine conjugation of this compound. The "Check Thiol" step is optional but recommended for process development.
Troubleshooting Guide (Q&A)
Q1: My ADC is precipitating immediately upon adding the this compound. Why?
-
Root Cause: "Solvent Shock" or Hydrophobicity. The drug is extremely hydrophobic. If added too quickly or if the organic solvent concentration is too low, the drug crashes out, often pulling the antibody with it.
-
The Fix:
-
Ensure the drug is fully dissolved in 100% DMSO/DMA first.
-
Add the drug slowly (dropwise) to the antibody while stirring.
-
Increase the final organic solvent concentration to 10-15% (v/v).
-
Propylene Glycol can sometimes be used as a co-solvent to stabilize the hydrophobic payload [1].
-
Q2: I am seeing high levels of aggregation (>10%) on SEC. How do I reduce this?
-
Root Cause: Over-conjugation (DAR > 6) or protein destabilization. High drug loading increases the overall hydrophobicity of the ADC, driving aggregation.
-
The Fix:
-
Target Lower DAR: Reduce the TCEP equivalents (e.g., from 2.5 to 2.0) to aim for DAR 2-4.
-
Check Temperature: Perform conjugation at 4°C or 20°C, never 37°C.
-
Buffer: Ensure ionic strength is sufficient (e.g., 150mM NaCl) to shield hydrophobic patches [5].
-
Q3: My DAR is lower than expected (e.g., 1.5 instead of 4.0), even with 2.5 eq TCEP.
-
Root Cause: Maleimide Hydrolysis or TCEP Oxidation. If the maleimide ring opens (hydrolyzes) before it finds a thiol, it becomes unreactive. This happens rapidly at pH > 8.0.[2]
-
The Fix:
-
Check pH: Ensure reaction pH is strictly < 7.5.
-
Fresh Reagents: TCEP oxidizes in air. Use fresh TCEP solution.
-
Reagent Quality: Verify the integrity of the this compound by LC-MS; maleimides degrade over time if stored improperly (moisture sensitive) [3].
-
Q4: Can I use DTT instead of TCEP?
-
Answer: Yes, but with a caveat. DTT contains two thiol groups. If you do not remove DTT (via desalting/TFF) before adding the maleimide drug, the DTT will scavenge the drug, resulting in zero conjugation to the antibody. TCEP does not contain thiols and does not strictly require removal [2].
Logic Diagram: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic decision tree for common this compound conjugation anomalies.
References
-
CellMosaic. (n.d.). Antibody MMAF Conjugation Kit with VC-PAB Linker - User Manual. Retrieved from
-
Creative Biolabs. (n.d.). Cysteine-based Conjugation Strategy. Retrieved from
-
Fontaine, S. D., et al. (2016).[3] Instability of thiol/maleimide conjugation and strategies for mitigation. 7th World ADC San Diego. Retrieved from
-
Agilent Technologies. (2016). Determination of Drug-to-Antibody Distribution in Cysteine-Linked ADCs. Retrieved from
-
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from
Sources
managing hydrophobicity of MC-VC-Pab linker during synthesis
Subject: Managing Hydrophobicity & Aggregation During Synthesis
Ticket ID: MCVC-SYN-001 Assigned Specialist: Senior Application Scientist, ADC Chemistry Division
Executive Summary: The Hydrophobicity Paradox
You are likely experiencing a common paradox in Antibody-Drug Conjugate (ADC) linker chemistry. The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl alcohol (MC-VC-Pab) linker is designed to be lipophilic enough to cross cell membranes (once the payload is released) but requires polar conditions for peptide coupling.
The central failure mode is Beta-Sheet Aggregation . The Val-Cit dipeptide moiety has a strong propensity to form intermolecular hydrogen bonds, creating insoluble "gels" in organic solvents (DMF, DMSO) during synthesis. This guide provides field-proven protocols to disrupt these aggregates and manage the hydrophobicity of the PAB spacer.
Module 1: Troubleshooting Peptide Coupling (Val-Cit)
Issue: “My reaction mixture turned into a gelatinous mass during the Fmoc-Val-Cit coupling.”
Root Cause Analysis
The Citrulline urea side chain acts as a hydrogen bond donor/acceptor, while the Valine backbone facilitates rigid ordering. When concentration exceeds 0.1 M in standard solvents, these chains stack, forming
Corrective Protocol: The "Chaotropic Disruption" Method
Do not simply add more solvent; this often fails to break the aggregates.
-
Solvent System: Switch from pure DMF to NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) . These have higher dipole moments and better disrupt peptide aggregation.
-
Chaotropic Additive: Add Lithium Chloride (LiCl) to the reaction mixture (0.4 – 0.8 M).
-
Pseudoproline Dipeptides (Alternative): If synthesis fails repeatedly, use Fmoc-Val-Cit(Trt)-OH or similar side-chain protection to sterically hinder aggregation, though this adds deprotection steps.
Data: Solubility Limits of Fmoc-Val-Cit Intermediates
| Solvent | Solubility Limit (RT) | With 5% LiCl | Notes |
|---|---|---|---|
| DCM | < 5 mg/mL | N/A | Avoid. Causes immediate precipitation. |
| DMF | ~20-30 mg/mL | ~60 mg/mL | Standard, but prone to gelling at scale. |
| NMP | ~40 mg/mL | >80 mg/mL | Recommended for scale-up. |
| DMSO | >100 mg/mL | N/A | Good solubility, but difficult to remove (high BP). |
Module 2: The PAB Attachment (The "Greasy" Step)
Issue: “Low yield when coupling PAB-OH to the Val-Cit peptide. The product streaks on silica.”
Root Cause Analysis
The p-aminobenzyl alcohol (PAB-OH) is an aniline derivative with poor nucleophilicity. The resulting product (Fmoc-Val-Cit-PAB-OH) is amphiphilic: the Fmoc/PAB ends are hydrophobic, while the Citrulline core is polar. This causes "streaking" during purification due to mixed-mode interactions with silica.
Corrective Protocol: EEDQ Coupling & Isolation
Avoid standard EDC/NHS coupling here; it often leads to over-activation and side reactions with the PAB alcohol group.
-
Reagent Selection: Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) .
-
Why: EEDQ generates a mixed anhydride in situ that reacts specifically with the aniline amine, sparing the benzylic alcohol.
-
-
Reaction Conditions: 2:1 DCM:Methanol.
-
Note: Methanol is required to solubilize the PAB-OH, while DCM solubilizes the protected amino acid.
-
-
Purification Trick (Precipitation):
-
Do NOT rely solely on flash chromatography.
-
Concentrate the reaction mixture to a slurry.
-
Add Diethyl Ether (or MTBE) with vigorous stirring. The hydrophobic impurities (excess EEDQ, quinoline) remain in the ether, while the Fmoc-Val-Cit-PAB-OH precipitates as a white solid.
-
Module 3: Activation & Carbonate Stability
Issue: “The MC-VC-Pab-PNP carbonate hydrolyzes or precipitates before I can load the payload.”
Root Cause Analysis
The activation of the PAB alcohol to a p-nitrophenyl (PNP) carbonate creates the most hydrophobic intermediate in the sequence. It is also moisture-sensitive.
Corrective Protocol: Anhydrous Activation
-
Drying: The precursor (MC-Val-Cit-PAB-OH) must be dried over
under high vacuum for 12+ hours. Trace water hydrolyzes the PNP-chloroformate instantly. -
Base Choice: Use Pyridine (mild) rather than DIPEA. DIPEA is too basic and can promote premature elimination of the PAB group (self-immolation) if left too long.
-
Workup: Do not perform an aqueous wash. The PNP ester will hydrolyze.
-
Procedure: Precipitate the reaction mixture directly into Ethyl Acetate/Hexane (1:1) . Filter the solid and wash with ether.
-
Visualizing the Workflow
The following diagram illustrates the critical decision points where solubility dictates the synthetic path.
Caption: Workflow highlighting the "Gelation" decision point and the critical hydrophobic activation steps.
Frequently Asked Questions (FAQs)
Q1: Why do you recommend Diethylamine (DEA) over Piperidine for Fmoc removal in this specific linker? A: While Piperidine is standard, the dibenzofulvene adduct it forms is highly lipophilic and difficult to separate from the Val-Cit-PAB intermediate without chromatography. DEA forms a more volatile adduct that is easier to remove during the precipitation/ether wash steps, simplifying purification of the "greasy" intermediate.
Q2: Can I use HPLC to purify the final MC-VC-Pab-PNP carbonate? A: Proceed with extreme caution. The PNP carbonate is susceptible to hydrolysis in the aqueous component of HPLC mobile phases (even with 0.1% TFA).
-
Recommendation: If you must use HPLC, use a non-acidic buffer (ammonium bicarbonate) and keep the fraction collector chilled. Lyophilize immediately. However, precipitation (Module 3) is preferred for stability.
Q3: The final linker is not dissolving in the conjugation buffer (PBS). What now? A: This is the downstream consequence of the linker's hydrophobicity.
-
Protocol: Dissolve the MC-VC-Pab-Payload construct in 100% DMAc or DMSO first to create a "Master Stock" (usually 10mM). Add this dropwise to the antibody solution (which should contain <10% organic solvent final volume).
-
Advanced Fix: If aggregation persists, consider "PEGylating" the linker (e.g., MC-PEG8-Val-Cit-Pab). The PEG tail acts as a solubility shield.
References
-
Dubowchik, G. M., et al. (2002).[7] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry.
-
Alouane, A., et al. (2015). "Self-Immolative Spacers: Kinetic Aspects, Structure-Property Relationships, and Applications." Angewandte Chemie International Edition.
-
Sigma-Aldrich Technical Bulletin. "Overcoming Aggregation in Solid-phase Peptide Synthesis."
-
BenchChem Support. "Overcoming Solubility Issues of Fmoc-Ala-PAB-PNP During Synthesis."
Sources
- 1. β-sheet interfering molecules acting against β-amyloid aggregation and fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 7. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
Technical Support Center: Strategies to Increase Solubility of MC-VC-Pab-MMAF in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin F (MC-VC-Pab-MMAF). Given its critical role as a potent payload in Antibody-Drug Conjugates (ADCs), understanding and overcoming its solubility challenges is paramount for successful experimental outcomes.
This compound is a highly hydrophobic molecule by design[1]. This property, while beneficial for cell membrane permeability, presents a significant hurdle during formulation in aqueous buffers, often leading to aggregation and precipitation[1][2]. This guide offers a systematic approach to achieving and maintaining the solubility of this critical reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding this compound handling.
Q1: I just diluted my this compound into PBS, and it immediately precipitated. What went wrong? A: This is a common issue stemming from the compound's high hydrophobicity. Direct dilution of a concentrated organic stock into a fully aqueous buffer like PBS can cause the compound to crash out of solution as it is no longer soluble. The key is to employ a gradual and optimized formulation strategy, as detailed in this guide.
Q2: What is the best solvent to use for creating an initial stock solution of this compound? A: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for creating a high-concentration primary stock solution[3][4]. The compound is readily soluble in these organic solvents.
Q3: I am using the dissolved this compound in a cell-based assay. What is the maximum concentration of DMSO I can have in my final culture medium? A: The maximum tolerated DMSO concentration is cell-line dependent, but a general rule of thumb is to keep the final concentration below 0.5% (v/v), with 0.1% being considered safe for most cell lines[5]. It is always best practice to run a vehicle control (medium with the same final DMSO concentration but without the drug) to ensure the solvent itself is not affecting cellular viability or function.
Q4: After conjugating this compound to my antibody, I'm observing significant aggregation and product loss. Is this related to the payload's solubility? A: Yes, absolutely. The hydrophobicity of the payload is a primary driver of ADC aggregation[2][6]. As you conjugate more hydrophobic drug-linker molecules to the antibody, you increase the overall hydrophobicity of the resulting ADC, which can lead to intermolecular hydrophobic interactions, aggregation, and precipitation[2]. Strategies that improve the solubility of the free drug-linker are often foundational for developing stable ADC formulations.
Part 2: In-Depth Troubleshooting & Protocols
If the FAQs did not resolve your issue, this section provides detailed, mechanistically-driven strategies to systematically overcome solubility challenges.
Initial Troubleshooting Workflow
Before diving into specific protocols, it's helpful to have a logical workflow. We recommend a stepwise approach to identify the simplest effective method for your specific application.
Caption: Recommended workflow for troubleshooting this compound solubility.
Strategy 1: Optimized Co-Solvent Dilution
This is the most straightforward approach and should always be the first line of troubleshooting. The goal is to maintain the drug's solubility during the transition from a pure organic solvent to a mostly aqueous environment.
Q: How can I properly use an organic co-solvent like DMSO to prepare my aqueous working solution without precipitation?
A: (Mechanism) Co-solvents work by reducing the overall polarity of the solvent (water), creating a more favorable environment for hydrophobic molecules[7]. The critical mistake is adding the aqueous buffer to the DMSO stock or adding the DMSO stock in one go into the buffer. This creates localized areas of high drug concentration and low solvent power, causing immediate precipitation. The key is a gradual dilution process with vigorous mixing.
Experimental Protocol: Step-Wise Dilution
-
Prepare Primary Stock: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 10-20 mM). Ensure it is fully dissolved. This is your primary stock.
-
Create Intermediate Dilution (Optional but Recommended): If your final concentration is very low, a serial dilution is best. For example, dilute the 10 mM primary stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.
-
Final Dilution:
-
Aliquot the required volume of your final aqueous buffer into a fresh tube.
-
While vigorously vortexing or rapidly pipetting the aqueous buffer, add the required volume of your DMSO stock drop-by-drop or in very small increments.
-
For example, to make a 10 µM final solution from a 1 mM stock, add 10 µL of the stock to 990 µL of vortexing buffer.
-
-
Inspect: After addition, continue to vortex for another 30 seconds. Visually inspect the solution for any signs of cloudiness or precipitate.
| Co-Solvent | Typical Final Conc. (Cell-based assays) | Notes |
| DMSO | < 0.5% | Most common, but check cell line tolerance. |
| DMF | < 0.5% | Similar to DMSO. |
| Ethanol | < 1% | Can be less toxic than DMSO for some cells. |
| PEG 400 | 1-5% | A polymeric co-solvent, can be very effective. |
Strategy 2: pH Optimization
If co-solvents alone are insufficient, exploiting the ionizable nature of the molecule can significantly enhance solubility.
Q: Can adjusting the pH of my buffer improve the solubility of this compound?
A: (Mechanism) Yes. The chemical structure of this compound contains multiple ionizable functional groups, including secondary amines and a terminal carboxylic acid on the phenylalanine residue of MMAF[8]. The solubility of such molecules is highly pH-dependent[9][10].
-
In Acidic Conditions (pH < pKa of amines): The amine groups become protonated (R-NH₂⁺-), acquiring a positive charge and increasing their interaction with polar water molecules.
-
In Basic Conditions (pH > pKa of carboxylic acid): The carboxylic acid group becomes deprotonated (R-COO⁻), acquiring a negative charge and increasing solubility. The molecule will have its lowest solubility at its isoelectric point (pI), where the net charge is zero. Therefore, moving the pH away from the pI in either direction should improve solubility.
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare a set of biologically compatible buffers across a range of pH values (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM MES pH 6.0, 50 mM HEPES pH 7.4, 50 mM Tris pH 8.5).
-
Prepare Drug Stock: Create a concentrated stock of this compound in 100% DMSO (e.g., 10 mM).
-
Test Solubility: For each buffer, add the DMSO stock to a final desired concentration (e.g., 100 µM), using the vigorous vortexing method described in Strategy 1.
-
Observe and Quantify: Let the solutions sit at room temperature for 30 minutes. Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples (e.g., 14,000 x g for 10 min) and measure the concentration of the supernatant via UV-Vis spectroscopy or HPLC.
Caption: pH influences the ionization state and thus the aqueous solubility of the molecule.
Strategy 3: Utilizing Solubilizing Excipients
When intrinsic solubility remains a challenge, formulation excipients can be used to create microenvironments that shield the hydrophobic drug from the bulk aqueous phase. Cyclodextrins are a particularly powerful tool for auristatin-based payloads.
Q: I'm still seeing precipitation even after optimizing co-solvent and pH. How can excipients like cyclodextrins or surfactants help?
A: (Mechanism)
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity[11][12][13]. They act as molecular containers, encapsulating the hydrophobic this compound molecule in a "host-guest" inclusion complex[]. This complex presents a hydrophilic exterior to the buffer, dramatically increasing apparent solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is particularly effective for MMAF[15].
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80, when used above their critical micelle concentration (CMC), form micelles[16][17]. These are spherical structures where the hydrophobic tails of the surfactant molecules form a core, into which this compound can partition, while the hydrophilic heads face the aqueous buffer[18].
Experimental Protocol: Formulation with SBE-β-CD (Highly Recommended) This protocol is adapted from established methods for solubilizing MMAF and provides a robust starting point[15].
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or buffer (e.g., dissolve 2g of SBE-β-CD powder in a final volume of 10 mL of saline). Ensure it is fully dissolved and clear.
-
Prepare Primary Drug Stock: Dissolve this compound in 100% DMSO to a concentration of 35 mg/mL.
-
Prepare Working Solution:
-
Take 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 35 mg/mL DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly. This will yield a final solution with a drug concentration of 3.5 mg/mL in a vehicle of 10% DMSO / 90% (20% SBE-β-CD in Saline).
-
-
Further Dilution: This highly concentrated, solubilized stock can now be further diluted into your final assay buffer as needed.
Sources
- 1. cellmosaic.com [cellmosaic.com]
- 2. pharmtech.com [pharmtech.com]
- 3. MC-Val-Cit-PAB-MMAF, ADC linker, 863971-17-9 | BroadPharm [broadpharm.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. ajdhs.com [ajdhs.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firp-ula.org [firp-ula.org]
- 18. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
Technical Support Center: Residual Solvent Removal in ADC Constructs
Mission: To provide high-fidelity, actionable guidance for the removal of organic solvents (DMSO, DMA, DMF, propylene glycol) from Antibody-Drug Conjugates (ADCs). Operator: Senior Application Scientist Scope: Post-conjugation purification, regulatory compliance (ICH Q3C), and stability preservation.
Module 1: Strategic Method Selection
"Which tool should I use for my scale and solvent load?"
The Decision Matrix
In ADC manufacturing, the choice between Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC) is dictated by scale, concentration requirements, and the specific solvent's interaction with the protein.
| Feature | Tangential Flow Filtration (TFF/UFDF) | Size Exclusion Chromatography (SEC) |
| Primary Use Case | Industrial scale-up, high concentration targets (>10 mg/mL). | Lab-scale screening (<50 mg), rapid buffer exchange. |
| Solvent Removal Efficiency | Logarithmic removal ( | Single-pass removal. Limited by column volume. |
| Shear Stress | Moderate to High (Pump dependent). Risk of aggregation. | Low. Gentle on fragile constructs. |
| Volume Handling | Flexible (can concentrate 100L to 1L). | Rigid (sample volume limited to ~5-10% of column volume). |
| Expert Verdict | Gold Standard for clinical/commercial ADCs. | Best for R&D screening or removing free payload aggregates. |
Workflow Logic Visualization
The following diagram illustrates the decision logic for selecting the purification route based on sample volume and downstream requirements.
Caption: Decision tree for selecting TFF vs. SEC based on volume and concentration needs.
Module 2: TFF/UFDF – Protocol & Troubleshooting
"I am seeing high backpressure and residual DMSO. What is wrong?"
This is the most critical operation in ADC processing. You are not just removing solvent; you are preventing the hydrophobic payload from causing aggregation as the solvent concentration drops.
Standard Operating Protocol (SOP) Parameters
-
Membrane Type: Regenerated Cellulose (RC) or PES. Note: RC is often preferred for ADCs to minimize hydrophobic adsorption of the payload.
-
Molecular Weight Cutoff (MWCO): 30 kDa (for typical 150 kDa IgG-based ADCs).
-
Target Diavolumes (DV): 8–12 DVs.
-
Feed Flow Rate: 4–6 L/min/m².
-
Transmembrane Pressure (TMP): 10–15 psi (maintain low TMP to prevent gel layer compaction).
Troubleshooting Guide
Q1: My flux is decaying rapidly ( >30% drop) within the first 2 DVs.
-
Diagnosis: This is likely Concentration Polarization exacerbated by the "Solvent Shock." As organic solvent (DMSO/DMA) leaves, the hydrophobic ADCs may locally aggregate at the membrane surface (gel layer), fouling the pores.
-
The Fix:
-
Step-Down Diafiltration: Do not jump immediately to the final buffer. Use an intermediate buffer with 5% solvent for the first 2-3 DVs to lower the solvent concentration gradually.
-
Depolarization: Stop the permeate flow for 5-10 minutes while maintaining retentate recirculation (scrubbing mode) to lift the gel layer.
-
Q2: I have performed 10 Diavolumes, but headspace GC still shows high DMAc levels.
-
Diagnosis: The Dead Leg Effect. DMAc and DMSO are sticky. If your TFF system has long tubing branches (dead legs) leading to pressure sensors or valves that aren't flushed, solvent trapped there will slowly diffuse back into the bulk solution, preventing you from hitting the theoretical removal limit.
-
The Fix:
-
Isolate and drain dead legs manually if possible.
-
Increase cross-flow rate to improve mixing in the retentate vessel.
-
Perform a "Volume Wash": Add a bolus of buffer rather than continuous feed for the final 2 DVs to disrupt equilibrium.
-
Q3: The retentate is becoming viscous and opalescent.
-
Diagnosis: You have reached the solubility limit of the ADC in the absence of solvent. The payload hydrophobicity is dominating.
-
The Fix:
-
Add Excipients Early: Ensure your diafiltration buffer contains solubilizers (e.g., PS-80, Arginine, or Sucrose) before the organic solvent is fully removed.
-
Reduce Concentration: Dilute the retentate immediately. Do not aim for >30 mg/mL until the solvent is fully exchanged for the formulation buffer.
-
TFF Solvent Removal Mechanism
The following diagram details the flow path and the critical "sieving" action where solvents pass while ADCs are retained.
Caption: TFF recirculation loop showing solvent clearance (Permeate) and ADC retention (Retentate).
Module 3: Analytical Verification (USP <467>)
"How do I prove compliance to Quality Assurance?"
Regulatory bodies (FDA/EMA) require strict adherence to ICH Q3C limits. You cannot rely on theoretical calculations (
The Gold Standard: Headspace GC (HS-GC)
Direct injection of ADCs into a GC column is disastrous (protein fouls the liner). You must use Static Headspace Gas Chromatography .
Protocol Summary (adapted from USP <467>):
-
Sample Prep: Dilute ADC sample in a high-boiling solvent (e.g., water or DMAc-free control) in a crimped headspace vial.
-
Heating: Heat vial to ~80°C. The residual solvent (DMSO/DMA) partitions into the gas phase (headspace).
-
Injection: The gas phase is injected into the GC-FID.
-
Quantification: Compare against a standard curve of the specific solvent.
Common Limits (ICH Q3C R8)
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm)* |
| Acetonitrile | Class 2 | 4.1 | 410 |
| DMA (N,N-Dimethylacetamide) | Class 2 | 10.9 | 1090 |
| DMF (N,N-Dimethylformamide) | Class 2 | 8.8 | 880 |
| DMSO (Dimethyl Sulfoxide) | Class 3 | 50.0 (max) | 5000 |
*Note: PPM limits assume a 10g daily dose. For potent ADCs with low dosing (e.g., 100mg), limits may be calculated based on PDE, allowing higher ppm, but "As Low As Reasonably Achievable" (ALARA) is the industry standard.
References
-
ICH Q3C (R8). (2021). Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[1]
-
USP <467>. (2023). Residual Solvents.[1][2][3][4][5][6][7] United States Pharmacopeia.[3][4][7]
-
Sigma-Aldrich. (2024). Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process.[1][8]
-
Gates, T., et al. (2019). Ultrafiltration and diafiltration in the clearance of solvents and small molecule impurities in antibody drug conjugates.[8][9] Biotechnology Progress.
-
Merck Millipore. (2023). Chemical Compatibility of Ultrafiltration Membranes.
Sources
- 1. Real-time Monitoring of Solvent Removal in ADC Manufacturing [sigmaaldrich.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. innoteg-instruments.com [innoteg-instruments.com]
- 4. agilent.com [agilent.com]
- 5. ICH guideline Q3C (R8) on impurities: guideline for residual solvents | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. adcreview.com [adcreview.com]
- 9. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Strategies for MC-VC-Pab-MMAF Drug Load Distribution
Executive Summary: The Analytical Challenge
The analysis of MC-VC-Pab-MMAF (Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl-Monomethyl Auristatin F) presents a unique set of challenges in Antibody-Drug Conjugate (ADC) development. Unlike stable lysine conjugates, this molecule typically utilizes cysteine conjugation via maleimide chemistry.
The Critical Problem: When interchain disulfide bonds are reduced to attach the payload, the heavy and light chains of the antibody are held together solely by non-covalent interactions.[1] Standard denaturing LC-MS (Reverse Phase) disrupts these interactions, causing the ADC to dissociate into Light Chain (LC) and Heavy Chain (HC) fragments. This destroys the ability to observe the intact Drug Load Distribution (DLD) —the specific population of D0, D2, D4, D6, and D8 species that dictates the drug's therapeutic index.
This guide compares the industry-standard Hydrophobic Interaction Chromatography (HIC) against the advanced Native Mass Spectrometry (Native MS) workflow, establishing why Native MS is the necessary orthogonal validator for this compound.
Comparative Analysis: HIC vs. Native MS
For this compound, the choice of method dictates the data integrity.
Method A: Hydrophobic Interaction Chromatography (HIC)
The Historical Gold Standard
HIC separates ADCs based on the hydrophobicity differences induced by the payload. Since MMAF is hydrophobic, each additional drug load increases retention time.
-
Mechanism: High-salt binding
Low-salt elution. -
Pros: Quantitative; preserves non-covalent interactions (mild conditions); excellent resolution for cysteine-linked ADCs (distinct peaks for D0, D2, D4, etc.).
-
Cons: Blind Detection. HIC relies on UV absorbance. It cannot confirm if a "D4" peak is actually a D4 species or a D2 species with a hydrophobic impurity. It fails to detect small mass changes (e.g., linker hydrolysis or payload degradation).
Method B: Native Mass Spectrometry (Native MS)
The Orthogonal Validator
Native MS analyzes the ADC in a folded, quasi-native state using volatile aqueous buffers (Ammonium Acetate).
-
Mechanism: Gas-phase ionization of non-covalently bound complexes.
-
Pros: Mass Specificity. It visualizes the intact ~150 kDa complex. It definitively assigns the drug load based on mass shift (+1330 Da per this compound), distinguishing it from impurities.
-
Cons: Requires specialized sample prep (deglycosylation) and instrument tuning (high mass range) to prevent in-source dissociation.
Comparison Matrix
| Feature | HIC (UV-Vis) | Native MS (SEC-MS) | Denaturing RP-LC-MS |
| Intact Complex Detection | Yes (Non-covalent preserved) | Yes (Non-covalent preserved) | No (Dissociates to LC/HC) |
| Mass Confirmation | No (Retention time only) | Yes (High Accuracy) | Yes (But only for subunits) |
| Sample Throughput | High (30-60 min) | Medium (15-30 min) | High (15-30 min) |
| This compound Suitability | Excellent (Resolves hydrophobicity) | Excellent (Resolves mass) | Poor (Loses DLD context) |
Deep Dive: The Self-Validating Native MS Protocol
To achieve scientific integrity (E-E-A-T), we do not simply "shoot" the sample. We must remove heterogeneity sources that obscure the drug load signal. The following protocol is designed for This compound specifically.
Step 1: Deglycosylation (The "Clean Slate")
The antibody's N-glycans (G0F, G1F, G2F) add a mass heterogeneity (~144-162 Da increments) that complicates the spectrum.
-
Action: Incubate ADC with PNGase F or IgGZERO .
-
Causality: Removing glycans collapses the mass spectrum complexity. Without this, the glycoform peaks of D2 would overlap with the signal of D3 or impurities, making accurate DAR calculation impossible.
Step 2: Online Desalting (The "Volatile Exchange")
Non-volatile salts (NaCl, PBS) suppress ionization in MS.
-
Action: Use Size Exclusion Chromatography (SEC) inline with MS.[1][2][3][4][5][6][7]
-
Buffer: 50–100 mM Ammonium Acetate (pH 6.8–7.0).
-
Why: Ammonium acetate is volatile. It preserves the neutral pH required to keep the heavy/light chains associated (non-covalent) while allowing efficient electrospray ionization.
Step 3: High-Mass Acquisition (The "Soft Landing")
Standard MS settings will fragment the labile MC-VC linker or dissociate the antibody chains.
-
Instrument: Q-TOF or Orbitrap with Extended Mass Range (EMR/UHMR).
-
Key Parameters:
-
Source Temp: Lower (<200°C) to prevent thermal dissociation.
-
In-Source CID: Minimal (0–10 eV). High energy cleaves the VC (Val-Cit) linker.
-
Pressure: Increased trapping gas pressure (Nitrogen) to "cool" the large ions.
-
Visualizing the Workflow
The following diagrams illustrate the decision logic and the experimental pathway.
Diagram 1: Analytical Decision Matrix
Caption: Decision matrix for selecting the appropriate analytical technique based on conjugation chemistry.
Diagram 2: Native MS Experimental Workflow
Caption: Step-by-step protocol for Native MS analysis of cysteine-conjugated ADCs.
Data Interpretation & Calculations
When analyzing the Native MS spectrum for this compound, you will observe a series of charge state envelopes.[3][5] After deconvolution (transforming m/z to Mass), you will see distinct peaks.
Key Mass Shifts:
-
Antibody (Deglycosylated): ~145,000 Da (Baseline)
-
Drug-Linker (this compound): +1330 Da per load.
The Equation for Average DAR:
The Drug-to-Antibody Ratio (DAR) is calculated using the weighted peak area intensities (
Where
Validation Check: If your Native MS DAR value deviates significantly (>0.2) from your HIC DAR value, investigate:
-
In-Source Fragmentation: Are you seeing "half" masses? (Voltage too high).
-
Aggregation: Is the sample precipitating in the Ammonium Acetate buffer? (MMAF is hydrophobic; consider adding low % isopropanol if the MS allows).
References
-
Stump, B., & Nanjing, C. (2012). Analysis of Antibody Drug Conjugates by Hydrophobic Interaction Chromatography and Mass Spectrometry. Chromatography Today.
-
Valliere-Douglass, J. F., et al. (2012). Mass Spectrometry Analysis of Antibody-Drug Conjugates. Analytical Chemistry.
-
Waters Corporation. (2019). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Application Note.
-
Creative Biolabs. Drug Loading and Distribution of ADCs by Mass Spectrometry.
-
Agilent Technologies. (2021). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Application Note.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
cytotoxicity IC50 comparison of free MMAF vs conjugated MC-VC-Pab-MMAF
The following technical guide provides an in-depth comparison of Free MMAF versus its conjugated form (MC-VC-Pab-MMAF) within the context of Antibody-Drug Conjugate (ADC) development.
Executive Summary: The Permeability Paradox
In ADC development, the choice between Monomethyl Auristatin F (MMAF) and its analogs (like MMAE) often hinges on cell permeability. This guide compares the cytotoxic profile of the free drug (Free MMAF ) against its protease-cleavable linker-payload precursor (This compound ) when conjugated to a targeting antibody.
-
Free MMAF is characterized by low cell permeability due to a C-terminal carboxylate charge, resulting in high IC50 values (low potency) on intact cells.
-
Conjugated this compound (as an ADC) bypasses this membrane barrier via receptor-mediated endocytosis. Once internalized, it releases free MMAF, restoring sub-nanomolar potency.
This "permeability paradox"—where the drug is non-toxic outside but highly toxic inside—is the safety mechanism that minimizes the "bystander effect" and systemic toxicity.
Chemical Identity & Structural Logic
To understand the biological data, we must first define the chemical architecture.
| Feature | Free MMAF | Conjugated this compound (ADC) |
| Full Name | Monomethyl Auristatin F | Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-MMAF |
| Molecular State | Free small molecule payload | Linker-Payload conjugated to Monoclonal Antibody (mAb) |
| Key Functional Group | C-terminal Phenylalanine (COOH) | MC: Thiol-reactive attachmentVC: Cathepsin B cleavable sitePab: Self-immolative spacer |
| Charge @ pH 7.4 | Negatively charged (Carboxylate) | Neutral (until cleavage) |
| Cell Entry | Passive diffusion (Very Poor) | Active Receptor-Mediated Endocytosis (High Efficiency) |
Mechanism of Action (The "Trojan Horse")
The differential cytotoxicity is driven strictly by the delivery mechanism. Free MMAF cannot easily cross the lipophilic cell membrane.[1][2][3] The conjugate utilizes the antibody to traffic the payload directly into the lysosome.
Pathway Visualization
The following diagram illustrates the critical cleavage event that transforms the "prodrug" (Conjugate) into the active toxin (MMAF) specifically within the target cell.
Caption: Figure 1.[2][4][5] The intracellular activation pathway. Note that Free MMAF is blocked at the membrane, whereas the Conjugate is internalized and processed to release the active toxin.
Comparative Cytotoxicity Data (IC50)
The following data represents typical ranges observed in standard proliferation assays (e.g., cell lines like Karpas-299 or BT-474) comparing Free MMAF to an Antigen-Positive ADC.
The "Potency Shift" Table
| Parameter | Free MMAF | Conjugated this compound (Target +) | Conjugated this compound (Target -) |
| IC50 Value | 100 – 1,000+ nM | 0.05 – 1.5 nM | > 500 nM |
| Potency Status | Low (In vitro) | Ultra-Potent | Low (Specificity Control) |
| Bystander Effect | Negligible | N/A | Negligible |
| Interpretation | Acts as a negative control for non-specific uptake. | Demonstrates specific, targeted delivery. | Confirms stability of the linker in media. |
Expert Insight: The Linker Choice
While MMAF is frequently paired with non-cleavable linkers (MC-MMAF) to generate the metabolite Cys-mc-MMAF, the This compound construct utilizes a cleavable Valine-Citrulline linker.
-
Cleavage Product: Upon Cathepsin B cleavage and Pab elimination, the payload released is unmodified Free MMAF .
-
Why use this? It allows for the release of the parent drug structure, yet retains the safety profile because the released MMAF is still charged and cannot easily diffuse out of the cell to kill neighbors (Low Bystander Effect). This contrasts with MMAE, which is membrane-permeable and kills surrounding cells.
Experimental Protocol: Validating the IC50
To generate the data above, a rigorous protocol is required.[2] The key differentiator in this assay is the wash step (or lack thereof) and the incubation time.
Materials
-
Target Cells: Antigen-positive (e.g., HER2+ or CD30+).
-
Control Cells: Antigen-negative.
-
Reagents: Free MMAF (dissolved in DMSO), ADC (dissolved in PBS/Histidine), CellTiter-Glo® or MTT reagent.
Workflow Diagram
Caption: Figure 2. Standard cytotoxicity workflow. Critical controls include Isotype ADCs to rule out Fc-mediated toxicity.
Step-by-Step Methodology
-
Cell Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow to adhere for 24 hours.
-
Preparation of Compounds:
-
Free MMAF: Prepare a 10 mM stock in DMSO. Dilute in culture media to max concentration (e.g., 1000 nM). Ensure final DMSO < 0.5%.
-
Conjugate: Dilute ADC in culture media. Calculate concentration based on payload equivalents (using DAR - Drug Antibody Ratio) or antibody molarity . Standard practice is often antibody molarity, but for potency comparison, payload concentration is more precise.
-
-
Treatment: Add serial dilutions (1:3 or 1:5 steps) to cells.
-
Incubation: Incubate for 96 hours . Note: Shorter incubations (24-48h) may underestimate ADC potency due to the time required for internalization and lysosomal processing.
-
Detection: Add viability reagent (e.g., CellTiter-Glo). Shake for 2 mins, incubate 10 mins, read luminescence.
-
Calculation: Plot Log[Concentration] vs. Relative Viability. Fit using a 4-parameter logistic regression to determine IC50.
References
-
Doronina, S. O., et al. (2006). "Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity.
-
Source:
-
-
Polson, A. G., et al. (2009). "Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection." Cancer Research.
-
Source:
-
-
BOC Sciences. (n.d.). "MC-Val-Cit-PAB-MMAF Product Guide."
-
Source:
-
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res.
-
Source:
-
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
benchmarking MC-VC-Pab-MMAF against FDA-approved ADC linkers
Executive Summary: The Strategic Niche of MC-VC-Pab-MMAF
In the landscape of Antibody-Drug Conjugates (ADCs), the selection of linker-payload systems is a balance between potency, stability, and safety. This compound represents a specific "middle ground" architecture that benchmarks distinctively against FDA-approved alternatives like Adcetris® (MC-VC-Pab-MMAE) and Blenrep® (MC-MMAF) .
This guide objectively analyzes this compound, a system combining the cathepsin-cleavable Valine-Citrulline (VC) linker with Monomethyl Auristatin F (MMAF).[1] Unlike its pervasive cousin MMAE, MMAF possesses a charged C-terminal phenylalanine, rendering it membrane-impermeable.[2] This feature eliminates the "bystander effect," making this compound a critical tool for targeting tumors where off-target toxicity to neighboring healthy tissue is a primary concern.
Structural Mechanistics & Release Pathway[3]
To understand the performance differences, one must first grasp the release mechanism. This compound relies on a self-immolative cascade triggered by lysosomal enzymes.
The Self-Immolative Cascade
-
Internalization: The ADC is endocytosed into the target cell.
-
Enzymatic Cleavage: Lysosomal Cathepsin B recognizes the Valine-Citrulline (VC) dipeptide sequence.[3] It cleaves the amide bond between Citrulline and the P-aminobenzyl (Pab) spacer.
-
1,6-Elimination: The resulting intermediate undergoes a spontaneous 1,6-elimination (electronic cascade), releasing carbon dioxide and the free, active MMAF payload.
Visualization: Intracellular Activation Pathway
Figure 1: The activation pathway of this compound. Note that unlike MMAE, the released MMAF does not diffuse out of the cell to kill neighbors.
Comparative Benchmarking
This section compares this compound against two FDA-approved standards: Adcetris (Brentuximab Vedotin) and Blenrep (Belantamab Mafodotin) .
Benchmark 1: The Bystander Effect (Vs. MC-VC-Pab-MMAE)
Adcetris utilizes the same linker (MC-VC-Pab) but carries MMAE .
-
MMAE (Adcetris): Membrane permeable.[2][4] If the target antigen is heterogeneously expressed, MMAE released from a target cell can diffuse and kill adjacent antigen-negative tumor cells (Bystander Effect).[4] However, this also increases systemic toxicity risks (e.g., neutropenia).
-
MMAF (Target): The C-terminal carboxylate makes it impermeable. It stays trapped inside the target cell.
-
Verdict: this compound is superior for safety profiles in highly potent ADCs but inferior for tumors with heterogeneous antigen expression .
Benchmark 2: Potency & Release Efficiency (Vs. MC-MMAF)
Blenrep utilizes the same payload (MMAF) but a Non-Cleavable Maleimidocaproyl (MC) linker.
-
MC-MMAF (Blenrep): Requires total lysosomal degradation of the antibody. The active metabolite is Cys-mc-MMAF (MMAF with a cysteine and linker attached).
-
This compound: Releases Free MMAF .
-
Verdict: Free MMAF is chemically distinct from Cys-mc-MMAF. In many cell lines, Free MMAF exhibits lower IC50 (higher potency) than the cysteine adduct. Therefore, the cleavable this compound is often more potent than the non-cleavable version, provided the tumor expresses high levels of Cathepsin B.
Data Summary Table
| Feature | This compound | MC-VC-Pab-MMAE (Adcetris) | MC-MMAF (Blenrep) |
| Linker Type | Cleavable (Cathepsin B)[5] | Cleavable (Cathepsin B)[5][6][7] | Non-Cleavable |
| Active Metabolite | Free MMAF | Free MMAE | Cys-mc-MMAF |
| Membrane Permeability | Low (Impermeable) | High (Permeable) | Low (Impermeable) |
| Bystander Effect | Negligible | High | Negligible |
| Primary Toxicity Risk | Ocular (Corneal) | Neutropenia/Neuropathy | Ocular (Corneal) |
| Best Use Case | Homogeneous tumors; Safety priority | Heterogeneous tumors; Max potency | High antigen density; Stability priority |
Experimental Protocols (Self-Validating Systems)
To ensure data integrity (E-E-A-T), the following protocols include built-in controls.
Protocol A: Conjugation via Cysteine Reduction
Objective: Synthesize this compound ADC with a Drug-to-Antibody Ratio (DAR) of ~4.
Reagents:
-
Monoclonal Antibody (mAb) in PBS/EDTA.
-
TCEP (Tris(2-carboxyethyl)phosphine) reducing agent.
-
This compound (dissolved in DMSO).
Step-by-Step Workflow:
-
Reduction: Dilute mAb to 5-10 mg/mL. Add 2.5 molar equivalents of TCEP per mAb. Incubate at 37°C for 1 hour.
-
Validation: Perform Ellman’s assay to confirm ~4 free thiols per antibody.
-
-
Conjugation: Cool to room temperature. Add 6-8 molar equivalents of this compound (keep DMSO <10% v/v). Incubate for 1 hour at 4°C.
-
Quenching: Add excess N-acetylcysteine to scavenge unreacted linker-drug.
-
Purification: Desalt using a PD-10 column or perform SEC (Size Exclusion Chromatography) to remove free drug.
-
Critical Control: Run Hydrophobic Interaction Chromatography (HIC) to determine the actual DAR distribution (0, 2, 4, 6, 8 loaded species).
-
Protocol B: Plasma Stability Benchmarking
Objective: Verify linker stability against premature cleavage (e.g., by carboxylesterases or retro-Michael addition).
Workflow Visualization:
Figure 2: Workflow for assessing linker stability. Loss of drug mass over time indicates instability.
Methodology:
-
Incubate ADC in human plasma at 37°C.
-
At defined timepoints (0, 24, 96 hours), remove aliquots.
-
Affinity Capture: Use Protein A magnetic beads to isolate the ADC from plasma proteins.
-
LC-MS Analysis: Analyze the Intact Mass.
-
Success Criteria: The DAR should remain constant.
-
Failure Mode: If you see a mass shift corresponding to the loss of MMAF (-924 Da) or the whole linker-drug, it indicates instability (e.g., maleimide exchange with albumin).
-
References
-
Doronina, S. O., et al. (2006).[7] Enhanced Activity of Monomethylauristatin F through Monoclonal Antibody Delivery: Effects of Linker Technology on Efficacy and Toxicity.[5][7] Bioconjugate Chemistry.[2][5][7][8]
-
Okeley, N. M., et al. (2010). Intracellular Activation of SGN-35, a Potent Anti-CD30 Antibody-Drug Conjugate. Clinical Cancer Research.
-
Li, F., et al. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models.[9] Cancer Research.[4][5][7]
-
FDA Label - Adcetris (Brentuximab Vedotin). Highlights of Prescribing Information.
-
FDA Label - Blenrep (Belantamab Mafodotin). Highlights of Prescribing Information.
Sources
- 1. Antibody this compound Conjugation Kit, 1 vial | BroadPharm [broadpharm.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cellmosaic.com [cellmosaic.com]
- 6. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
